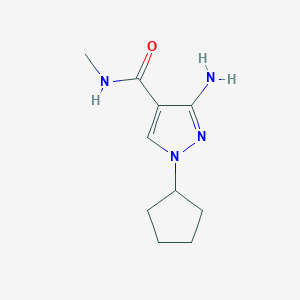![molecular formula C12H17N3O B11747242 [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747242.png)
[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound that features both furan and pyrazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The furan ring is known for its reactivity and presence in various bioactive molecules, while the pyrazole ring is a common scaffold in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan derivatives . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and may require catalysts or specific temperature controls .
Industrial Production Methods
Industrial production methods for such compounds often scale up the laboratory synthesis routes. This involves optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: Both rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furfurylamine share the furan ring and exhibit similar reactivity.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and pyrazole-4-carboxamide share the pyrazole ring and have similar biological activities.
Uniqueness
[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the combination of both furan and pyrazole rings in a single molecule.
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H17N3O/c1-2-5-15-10-11(8-14-15)7-13-9-12-4-3-6-16-12/h3-4,6,8,10,13H,2,5,7,9H2,1H3 |
InChI Key |
WIYMUTIYNFCZRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11747159.png)
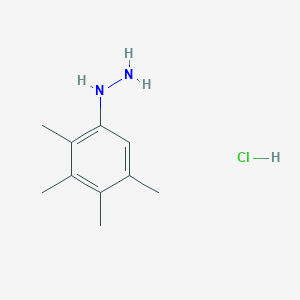
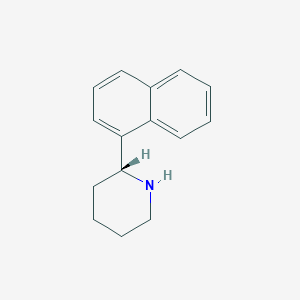
![2-[4-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11747176.png)
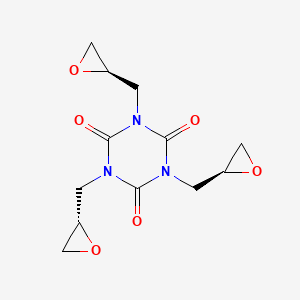
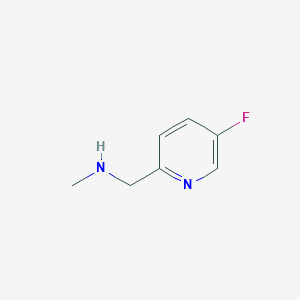
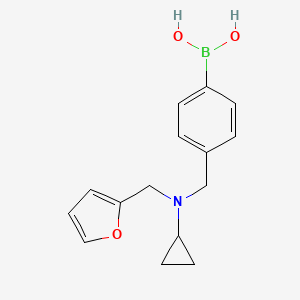
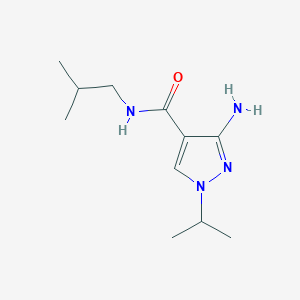
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11747203.png)
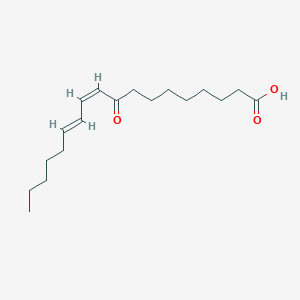
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747216.png)
![1-[(2R,3R,4S)-4-hydroxy-5-(hydroxymethylidene)-3-(2-methoxyethoxy)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11747226.png)

